molecular formula C12H16O B3044946 1-[2-(2-Methylpropyl)phenyl]ethan-1-one CAS No. 100585-54-4

1-[2-(2-Methylpropyl)phenyl]ethan-1-one

Cat. No.: B3044946
CAS No.: 100585-54-4
M. Wt: 176.25 g/mol
InChI Key: AHTQDKXVLKVZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Methylpropyl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H16O and a molecular weight of 176.26 g/mol . This acetophenone derivative is of significant interest in pharmaceutical and environmental chemistry research, particularly as a structural analog of Ibuprofen and its transformation products . Studies on similar compounds, such as 1-[4-(2-methylpropyl)phenyl]ethan-1-ol (MPPE), focus on their formation as metabolites or degradation by-products of Ibuprofen in water treatment systems and the natural environment . Research into these derivatives is crucial for understanding the persistence, environmental fate, and advanced removal techniques of common pharmaceutical pollutants through processes like ozonation and photodegradation . This compound serves as a valuable reference standard and building block in synthetic chemistry for developing more complex molecules and studying reaction mechanisms. Handling should adhere to strict laboratory safety protocols. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, or for human or veterinary consumption.

Properties

CAS No.

100585-54-4

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-[2-(2-methylpropyl)phenyl]ethanone

InChI

InChI=1S/C12H16O/c1-9(2)8-11-6-4-5-7-12(11)10(3)13/h4-7,9H,8H2,1-3H3

InChI Key

AHTQDKXVLKVZTP-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=CC=C1C(=O)C

Canonical SMILES

CC(C)CC1=CC=CC=C1C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The following table compares 1-[2-(2-methylpropyl)phenyl]ethan-1-one with structurally similar ethanone derivatives, highlighting substituent-driven variations in properties and applications:

Compound Name (CAS) Molecular Formula Substituents Melting Point (°C) Key Applications/Properties Reference
This compound (38861-78-8) C₁₂H₁₆O 2-(2-Methylpropyl)phenyl, acetyl - Drug intermediate (e.g., ibuprofen impurity)
1-(4-(tert-butyl)phenyl)ethan-1-one (N/A) C₁₂H₁₆O 4-tert-butylphenyl, acetyl - Catalytic synthesis intermediates
1-(4-Methoxyphenyl)ethan-1-one (N/A) C₉H₁₀O₂ 4-methoxyphenyl, acetyl - UV-absorbing materials, organic synthesis
1-(4-(Chloromethyl)phenyl)ethan-1-one (N/A) C₉H₉ClO 4-(chloromethyl)phenyl, acetyl 137.3–138.5 High-purity solid for catalytic studies
1-[3-(Dimethylamino)phenyl]ethan-1-one (18992-80-8) C₁₀H₁₃NO 3-(dimethylamino)phenyl, acetyl - Pharmaceutical intermediate (neurological/metabolic drug candidates)
1-(4-Fluorophenyl)ethan-1-one (N/A) C₈H₇FO 4-fluorophenyl, acetyl - Material science, agrochemicals
1-(4-(Trifluoromethoxy)phenyl)ethan-1-one (N/A) C₉H₇F₃O₂ 4-(trifluoromethoxy)phenyl, acetyl - High reactivity in fluorinated drug synthesis

Key Comparative Insights

Steric and Electronic Effects
  • Isobutyl vs. tert-Butyl Groups : The 2-methylpropyl (isobutyl) group in the target compound introduces moderate steric hindrance compared to the bulkier tert-butyl group in 1-(4-(tert-butyl)phenyl)ethan-1-one . This difference impacts solubility and reactivity in catalytic cycles.
  • Electron-Donating vs. Withdrawing Groups: Methoxy (in 1-(4-methoxyphenyl)ethan-1-one) and dimethylamino (in 1-[3-(dimethylamino)phenyl]ethan-1-one) substituents enhance electron density on the phenyl ring, increasing nucleophilicity. In contrast, trifluoromethoxy and chloromethyl groups (e.g., 1-(4-(chloromethyl)phenyl)ethan-1-one) are electron-withdrawing, reducing ring reactivity .

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